Loxapine is a dibenzoxazepine compound, classified as a first-generation antipsychotic. [, , , , ] While primarily recognized for its antipsychotic properties, Loxapine possesses structural similarities to Clozapine and exhibits certain characteristics typical of atypical antipsychotics. [, ] It acts as a dopamine D2 receptor antagonist and demonstrates a higher affinity for D3 than D2 receptors. [] Loxapine undergoes metabolism in the liver, primarily through cytochrome P450 enzymes, to yield various metabolites, some of which contribute to its pharmacological activity. [, , ] Notably, its primary metabolite, Amoxapine, exhibits antidepressant properties. [, , , ]
Synthesis Analysis
While the provided literature does not detail the specific synthesis of Loxapine, a study investigating its morphology mentions the use of "highly pure aerosol" generated through "vaporization from a thin coating of Loxapine on a stainless steel substrate with the formation of a condensation aerosol." [] This suggests a potential method for preparing Loxapine for research purposes involving aerosol delivery systems.
Molecular Structure Analysis
Loxapine can exist in two distinct crystalline forms: monoclinic and orthorhombic. [] These polymorphic forms have been confirmed using single-crystal and powder X-ray diffraction (XRD) techniques. [] Interestingly, the thermal aerosolization process used to prepare Loxapine for inhalation results in the formation of an amorphous aerosol, irrespective of the initial polymorphic form. [] This change in morphology is crucial for the drug's rapid absorption and deep lung delivery. []
Chemical Reactions Analysis
The provided papers predominantly focus on the metabolic reactions of Loxapine. The primary metabolic pathway involves cytochrome P450 (CYP) enzymes in the liver. [] Specifically, CYP1A2 contributes to the formation of 8-hydroxyloxapine, CYP2D6 metabolizes Loxapine to 7-hydroxyloxapine, and CYP3A4 plays a role in producing N-desmethylloxapine (Amoxapine) and Loxapine N-oxide. [] Additionally, flavin-containing monooxygenase (FMO) also contributes to the formation of Loxapine N-oxide. []
Applications
In vitro studies: Investigating the oxidative metabolism of Loxapine using cDNA-expressed enzymes, human liver microsomes, and selective CYP inhibitors. [, , ]
Pharmacokinetic studies: Analyzing the pharmacokinetic profile of Loxapine and its metabolites after single and multiple doses in healthy volunteers and patients with schizophrenia, examining the influence of smoking on its pharmacokinetics, and evaluating its absorption and distribution characteristics following inhalation. [, , , , , ]
Drug interaction studies: Assessing potential interactions between Loxapine and Carbamazepine, exploring the safety and pharmacodynamic effects of combining inhaled Loxapine with intramuscular Lorazepam, and evaluating its visual compatibility with other injectable neuroleptic agents. [, , ]
Preclinical studies: Examining the effects of Loxapine on dopamine and serotonin receptors in cell cultures and brain tissue using competition binding experiments and PET autoradiographies, and investigating its potential as an antiviral agent against Hepatitis A virus in vitro and in vivo. [, ]
Related Compounds
Amoxapine
Compound Description: Amoxapine, also known as N-desmethylloxapine, is a tetracyclic antidepressant with metabolite activity derived from Loxapine. It functions as a norepinephrine reuptake inhibitor and possesses potent dopamine-blocking properties. Research indicates its potential efficacy in managing psychotic-depressive disorders. [, , , ]
Relevance: Amoxapine is a key metabolite of Loxapine, exhibiting antidepressant activity, unlike Loxapine's primary antipsychotic action. Despite the structural similarity, their pharmacological profiles differ significantly. [, , , ]
7-Hydroxyloxapine
Compound Description: 7-Hydroxyloxapine is a pharmacologically active metabolite of Loxapine, formed through hepatic metabolism primarily mediated by the CYP2D6 enzyme. This metabolite exhibits a five-fold higher affinity for dopamine D2 receptors compared to Loxapine, suggesting a potential contribution to Loxapine’s clinical efficacy. [, , , , ]
Relevance: As an active metabolite of Loxapine, 7-Hydroxyloxapine plays a crucial role in the overall pharmacological activity of Loxapine. Understanding its pharmacokinetic profile is vital when considering Loxapine’s therapeutic efficacy and potential drug interactions. [, , , , ]
8-Hydroxyloxapine
Compound Description: 8-Hydroxyloxapine is another active metabolite of Loxapine. Studies indicate it's primarily generated through the activity of the CYP1A2 enzyme in the liver. Although it exhibits a weaker binding affinity to dopamine receptors compared to 7-Hydroxyloxapine, it may still contribute to the overall clinical effects of Loxapine. [, , , ]
Relevance: 8-Hydroxyloxapine, as a Loxapine metabolite, further complicates the pharmacokinetic profile of Loxapine. This emphasizes the importance of considering individual metabolic variations and potential drug interactions when prescribing Loxapine. [, , , ]
Loxapine N-oxide
Compound Description: Loxapine N-oxide represents a metabolic byproduct of Loxapine, primarily formed through the enzymatic action of CYP3A4 and flavin-containing monooxygenase (FMO). While not extensively studied, this metabolite is considered pharmacologically less active than Loxapine. [, ]
Relevance: Understanding the formation and potential contribution of Loxapine N-oxide to the overall clinical profile of Loxapine is crucial for optimizing therapeutic efficacy and minimizing potential drug interactions. [, ]
Clozapine
Compound Description: Clozapine, a tricyclic dibenzodiazepine, acts as an atypical antipsychotic medication. It exhibits a unique pharmacological profile, effectively treating schizophrenia, including treatment-resistant cases, with minimal extrapyramidal side effects. [, , ]
Relevance: Haloperidol serves as a frequently used comparator to Loxapine in studies assessing efficacy and tolerability in managing agitation. Both are classified as typical antipsychotics, but their side effect profiles and pharmacological nuances may influence clinical decisions. [, , , , , , , ]
Risperidone
Compound Description: Risperidone belongs to the atypical antipsychotic class and functions as a potent antagonist of serotonin 5-HT2A and dopamine D2 receptors. This dual action contributes to its efficacy in treating both positive and negative symptoms of schizophrenia. [, , ]
Relevance: Risperidone is often compared to Loxapine in clinical trials due to its status as a well-established atypical antipsychotic. Understanding their comparative efficacy, side effect profiles, and potential advantages informs treatment decisions for schizophrenia. [, , ]
Quetiapine
Compound Description: Quetiapine, another atypical antipsychotic, displays antagonist activity at various receptors including dopamine D2 and serotonin 5-HT2A. It is widely used in managing schizophrenia and bipolar disorder, offering a favorable side effect profile with a lower risk of extrapyramidal symptoms. []
Relevance: Quetiapine, similar to Risperidone, provides another point of comparison with Loxapine for managing psychotic disorders. Analyzing their comparative efficacy, side effect profiles, and suitability for different patient populations guides clinical practice. []
Aripiprazole
Compound Description: Aripiprazole acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while exhibiting antagonist activity at serotonin 5-HT2A receptors. This unique pharmacological profile contributes to its efficacy in treating schizophrenia, bipolar disorder, and agitation. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lopirazepam is discontinued (DEA controlled substance). It is a short-acting benzodiazepine analog of the pyridodiazepine type (specifically, the pyridodiazepine analog of lorazepam) with anxiolytic and hypnotic properties.
Maralixibat (also known as SHP625, LUM001, and lopixibat) is an ileal bile acid transporter inhibitor, like [odevixibat]. Maralixibat is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome. Previously, patients with cholestatic pruritus associated with Alagille syndrome were treated with antihistamines, [rifampin], [ursodeoxycholic acid], [cholestyramine], [naltrexone], and [sertraline] alone or in combination. No clinical trials have been performed to assess the efficacy of these treatments for cholestatic pruritus and treatments were given based on a prescriber's clinical experience. Surgical interventions such as partial external bile diversion and ileal exclusion have also been used as treatments. Maralixibat represents the first FDA-approved treatment for cholestatic pruritus in patients with Alagille syndrome. It was granted FDA approval on 29 September 2021. In October 2022, the EMA's Committee for Medicinal Products for Human Use (CHMP) recommended maralixibat be granted marketing authorization for the treatment of cholestatic pruritus in patients with Alagille syndrome: it was granted marketing authorization in Europe on 13 December 2022. On July 21, 2023, maralixibat was also approved by Health Canada. Maralixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of maralixibat is as an Ileal Bile Acid Transporter Inhibitor, and Organic Anion Transporting Polypeptide 2B1 Inhibitor. Maralixibat is an orally available inhibitor of the ileal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease including Alagille syndrome without cirrhosis. Maralixibat is associated with transient serum enzyme fluctuations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited. See also: Maralixibat Chloride (has salt form).